Ethylmorpholinium bromide
Description
4-Ethylmorpholin-4-ium bromide is a quaternary ammonium salt comprising a morpholine ring substituted with an ethyl group at the nitrogen atom, paired with a bromide counterion. Quaternary ammonium bromides are widely used in ionic liquids, phase-transfer catalysts, and pharmaceutical intermediates due to their stability and ionic character .
Properties
CAS No. |
6517-34-6 |
|---|---|
Molecular Formula |
C6H14BrNO |
Molecular Weight |
196.09 g/mol |
IUPAC Name |
4-ethylmorpholine;hydrobromide |
InChI |
InChI=1S/C6H13NO.BrH/c1-2-7-3-5-8-6-4-7;/h2-6H2,1H3;1H |
InChI Key |
UNDWHSZYMRZIOB-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1CCOCC1.[Br-] |
Origin of Product |
United States |
Biological Activity
4-Ethylmorpholin-4-ium bromide, a quaternary ammonium salt, has garnered attention for its potential biological activities. This compound is structurally related to other morpholinium derivatives, which have been studied for various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
- Chemical Name : 4-Ethylmorpholin-4-ium bromide
- Molecular Formula : C6H14BrN
- Molecular Weight : 188.09 g/mol
- IUPAC Name : 4-Ethylmorpholin-4-ium bromide
Antimicrobial Properties
Research indicates that quaternary ammonium compounds, including 4-Ethylmorpholin-4-ium bromide, exhibit significant antimicrobial activity. These compounds disrupt microbial cell membranes, leading to cell lysis and death. A study highlighted the effectiveness of similar morpholinium salts against various bacterial strains, suggesting that 4-Ethylmorpholin-4-ium bromide may possess comparable properties .
The proposed mechanisms of action for morpholinium compounds include:
- Membrane Disruption : The cationic nature allows these compounds to interact with negatively charged microbial membranes.
- Inhibition of Chaperone Proteins : By targeting heat shock proteins, these compounds may disrupt protein folding and lead to increased cellular stress in cancer cells.
Data Table: Biological Activity Overview
| Property | Description |
|---|---|
| Antimicrobial Activity | Effective against various bacterial strains |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Mechanism of Action | Membrane disruption; inhibition of chaperone proteins |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that morpholinium-based ionic liquids showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption .
- Cytotoxicity in Cancer Cells : Similar compounds have been shown to selectively induce apoptosis in melanoma cell lines without affecting normal cells. This selectivity is crucial for developing targeted cancer therapies .
- Heat Shock Protein Inhibition : Research on related compounds indicates that inhibition of Hsp70 and Hsp110 can lead to increased apoptosis in tumor cells, suggesting a potential pathway for 4-Ethylmorpholin-4-ium bromide .
Comparison with Similar Compounds
4-Allylmorpholin-4-ium Bromide
- Structure : Features an allyl group (CH₂CHCH₂) instead of ethyl on the morpholinium ring.
- Synthesis : Formed by reacting 4-allylmorpholine with hydrogen bromide .
- Crystal Packing: Stabilized by N–H⋯Br and C–H⋯Br hydrogen bonds, forming a 3D network.
- Applications : Used in crystal engineering and materials science for designing supramolecular architectures.
Bis(4-methylmorpholin-4-ium) Tetrabromidozincate(II)
- Structure : A zinc complex with two 4-methylmorpholinium cations and a [ZnBr₄]²⁻ anion.
- Coordination Chemistry : Demonstrates how alkyl chain length (methyl vs. ethyl) influences metal coordination. The methyl group’s smaller size may enhance lattice stability compared to ethyl-substituted analogs .
- Applications: Potential in catalysis or as a precursor for inorganic-organic hybrid materials.
Sepantronium Bromide (YM-155)
- Structure : A complex organic cation (C₂₀H₁₉N₄O₃⁺) with a bromide counterion.
- Biological Activity : Acts as a survivin inhibitor with IC₅₀ = 0.54 nM in cancer cells. Unlike simpler morpholinium salts, its pharmacological activity stems from its unique heterocyclic structure .
- Applications : Investigated as an anticancer agent, highlighting the role of cation complexity in drug design.
Comparison with Other Bromide Salts
Rocuronium Bromide and Vecuronium Bromide
- Structure : Steroidal neuromuscular blockers with bromide ions.
- Pharmacology : Used for rapid endotracheal intubation. Their efficacy (e.g., rocuronium’s 60-second onset) contrasts with morpholinium salts, which lack neuromuscular activity .
- Key Difference : Cation structure dictates biological target specificity; quaternary ammonium groups in these drugs facilitate cholinergic receptor binding.
Methyl Bromide
- Structure : Simple alkyl bromide (CH₃Br).
- Toxicity : Highly volatile and neurotoxic, causing delayed CNS effects. Unlike ionic morpholinium bromides, its covalent C–Br bond enables rapid absorption and systemic toxicity .
- Applications : Historical use as a pesticide, phased out due to ozone depletion concerns.
Physicochemical and Functional Comparisons
Solubility and Stability
- Morpholinium Bromides : Ionic nature enhances water solubility compared to covalent bromides (e.g., methyl bromide). Ethyl and allyl substituents may slightly reduce solubility due to hydrophobic effects .
- Thermal Stability : Quaternary ammonium salts generally decompose at high temperatures (>200°C), whereas methyl bromide is a gas at room temperature.
Hydrogen Bonding and Crystal Engineering
- 4-Ethylmorpholin-4-ium Bromide : Likely forms N–H⋯Br and C–H⋯Br interactions, similar to 4-allylmorpholinium bromide. Ethyl’s flexibility may lead to less rigid packing than allyl derivatives .
- 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide : Demonstrates charge-assisted N–H⋯Br hydrogen bonds, a common feature in ionic bromide salts .
Data Table: Key Compounds and Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
